3-(Undec-1-EN-1-YL)oxolane-2,5-dione
Description
Properties
CAS No. |
89960-23-6 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-undec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C15H24O3/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(16)18-15(13)17/h10-11,13H,2-9,12H2,1H3 |
InChI Key |
ZCWPSSZCHGOORK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Oxolane-2,5-dione vs. Piperazine-2,5-dione Derivatives
The oxolane-2,5-dione core distinguishes itself from the six-membered piperazine-2,5-dione (diketopiperazine) derivatives through ring size and electronic properties. Key comparisons include:
Functional Group Variations and Bioactivity
Substituents on the dione ring critically influence bioactivity and applications:
- Antiviral Activity : Piperazine-2,5-dione derivatives like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) exhibit anti-H1N1 activity (IC50 = 28.9 μM), attributed to aromatic substituents enabling target binding . In contrast, the undecenyl chain in 3-(Undec-1-en-1-yl)oxolane-2,5-dione may reduce antiviral efficacy due to steric hindrance but could enhance membrane permeability.
- Material Science: Oxolane-2,5-dione-modified cellulose nanofibers demonstrate heavy metal adsorption capabilities, leveraging the anhydride’s reactivity with hydroxyl groups . The undecenyl substituent in the target compound may facilitate crosslinking in polymers or surface modifications.
Physicochemical and Application Profiles
*Calculated based on structure.
Research Findings and Implications
- Biological Potential: Piperazine-2,5-diones with aromatic substituents show stronger antiviral activity than aliphatic analogs, suggesting that 3-(Undec-1-en-1-yl)oxolane-2,5-dione’s long alkenyl chain may limit direct bioactivity but could improve pharmacokinetic properties (e.g., absorption) .
- Material Applications: The anhydride group in oxolane-2,5-dione enables covalent bonding with hydroxyl-rich substrates (e.g., cellulose), positioning the undecenyl variant as a candidate for functionalized nanomaterials or hydrophobic coatings .
- Synthetic Flexibility : The undecenyl chain’s double bond offers a site for further chemical modifications (e.g., epoxidation, polymerization), expanding utility in polymer chemistry .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Undec-1-en-1-yl)oxolane-2,5-dione, and how can purity be ensured?
- Methodology :
- Synthesis : Use a nucleophilic addition reaction between succinic anhydride derivatives and undec-1-ene under anhydrous conditions. Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) can facilitate ring-opening and subsequent cyclization .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in a non-polar solvent (e.g., hexane) to isolate high-purity crystals.
- Characterization : Confirm purity via ¹H/¹³C NMR (peak assignments for the oxolane ring and undecenyl chain) and FT-IR (C=O stretching at ~1850 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential irritant vapors from anhydride intermediates .
- Toxicity : Assume acute toxicity based on structural analogs (e.g., 3-methylideneoxolane-2,5-dione) and avoid inhalation or skin contact. No chronic toxicity data exists; treat as hazardous until proven otherwise .
- Waste Disposal : Follow local regulations for organic waste. Neutralize residual anhydride with aqueous sodium bicarbonate before disposal .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., C=O bond ~1.20 Å, C-C bonds in the oxolane ring ~1.54 Å) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~268.24 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the undecenyl substituent influence the reactivity of the oxolane-2,5-dione core?
- Methodology :
- Computational Analysis : Use density functional theory (DFT) to calculate electron density maps, focusing on the electron-withdrawing effect of the anhydride group and the electron-donating undecenyl chain. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 3-octenyloxolane-2,5-dione .
- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., with amines) to assess steric and electronic impacts. Use pseudo-first-order kinetics under controlled pH .
Q. What strategies can resolve contradictions in reported spectroscopic data for structurally similar oxolane-dione derivatives?
- Methodology :
- Comparative NMR Analysis : Compile ¹H/¹³C NMR data from PubChem and crystallographic databases (e.g., CCDC). Identify discrepancies in peak splitting (e.g., diastereotopic protons in the oxolane ring) and solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- Dynamic NMR (DNMR) : Study temperature-dependent spectra to detect conformational changes (e.g., ring puckering) that may explain variability .
Q. How can structure-property relationships guide the design of functionalized oxolane-dione derivatives for material science applications?
- Methodology :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C for anhydrides) .
- Polymerization Studies : Investigate copolymerization with epoxides or lactones. Monitor glass transition temperatures (Tg) via differential scanning calorimetry (DSC) to correlate with side-chain length .
Methodological Resources
- Synthesis Protocols : Refer to CAS Common Chemistry (CC-BY-NC 4.0) for validated procedures .
- Safety Guidelines : Consult EC Regulation No. 1907/2006 and SDS templates from Angene .
- Data Repositories : Use PubChem for spectral data and EPA DSSTox for toxicity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
